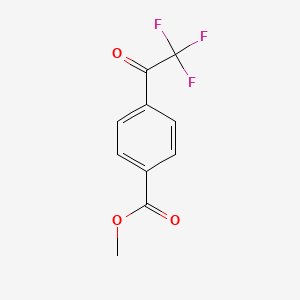

Methyl 4-(2,2,2-trifluoroacetyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,2,2-trifluoroacetyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOYBJCPJPNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455465 | |

| Record name | Benzoic acid, 4-(trifluoroacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62263-12-1 | |

| Record name | Benzoic acid, 4-(trifluoroacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 2,2,2 Trifluoroacetyl Benzoate

Precursor Synthesis and Functional Group Introduction

The primary route to Methyl 4-(2,2,2-trifluoroacetyl)benzoate involves the synthesis of its corresponding carboxylic acid, which is then esterified.

Synthesis of Key Intermediates (e.g., 4-(2,2,2-trifluoroacetyl)benzoic acid)

A plausible and effective synthetic pathway to the key intermediate, 4-(2,2,2-trifluoroacetyl)benzoic acid, begins with a readily available aromatic hydrocarbon, such as toluene (B28343). The synthesis can be conceptualized in two principal stages: the introduction of the trifluoroacetyl group and the subsequent conversion of the methyl group to a carboxylic acid.

The first stage is a Friedel-Crafts acylation of toluene. In this electrophilic aromatic substitution reaction, toluene is treated with a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride) wisc.eduwikipedia.org. The methyl group of toluene directs the incoming trifluoroacetyl group primarily to the para position, yielding 1-(p-tolyl)-2,2,2-trifluoroethan-1-one.

The second stage involves the oxidation of the methyl group on the aromatic ring to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For instance, a similar transformation, the oxidation of p-methylacetophenone to 4-acetylbenzoic acid, is accomplished using potassium permanganate (B83412) chemicalbook.com. By analogy, treating 1-(p-tolyl)-2,2,2-trifluoroethan-1-one with a potent oxidizing agent would yield the target intermediate, 4-(2,2,2-trifluoroacetyl)benzoic acid chemicalbook.com. This intermediate is a stable solid with a melting point of 177-179 °C sigmaaldrich.comsigmaaldrich.com.

Introduction of the 2,2,2-Trifluoroacetyl Moiety

The introduction of the 2,2,2-trifluoroacetyl group onto the aromatic ring is a critical step, typically achieved via a Friedel-Crafts acylation reaction wikipedia.org. This electrophilic aromatic substitution involves reacting an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst sigmaaldrich.comorganic-chemistry.org.

In the context of synthesizing the precursor for this compound, an aromatic compound like toluene is acylated. The acylating agent would be trifluoroacetic anhydride or trifluoroacetyl chloride. A strong Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), is used to generate the highly electrophilic acylium ion (CF₃CO⁺), which then attacks the electron-rich aromatic ring wisc.edusigmaaldrich.com. The reaction is generally irreversible because the resulting aryl ketone product is less reactive than the starting material and forms a stable complex with the Lewis acid catalyst wikipedia.orgorganic-chemistry.org.

Friedel-Crafts Acylation Approaches to Form Trifluoroacetyl Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically employing an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Utilization of Trifluoroacetic Anhydride (TFAA) and Lewis Acid Catalysts

The direct trifluoroacetylation of methyl benzoate (B1203000) can be achieved using trifluoroacetic anhydride (TFAA) as the acylating agent in conjunction with a Lewis acid catalyst. Strong Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed to activate the TFAA, generating a highly electrophilic trifluoroacetylium ion or a reactive complex. masterorganicchemistry.com The reaction proceeds by the attack of the electron-rich aromatic ring of methyl benzoate on this electrophile.

While methyl benzoate is a deactivated aromatic system due to the electron-withdrawing nature of the methoxycarbonyl group, the reaction can be driven to completion under appropriate conditions. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side reactions. Although specific detailed procedures for the trifluoroacetylation of methyl benzoate using TFAA and AlCl₃ are not extensively reported in readily available literature, the general principles of Friedel-Crafts acylation on deactivated substrates apply. Stronger Lewis acids and potentially higher reaction temperatures may be required to overcome the deactivation of the ring.

In some cases, strong Brønsted acids like trifluoromethanesulfonic acid have been shown to catalyze the acylation of aromatic compounds with methyl benzoate, suggesting an alternative activation method. researchgate.netconsensus.app

Regioselectivity and Ortho/Para Directing Effects in Acylation of Benzoate Derivatives

The regiochemical outcome of the Friedel-Crafts acylation of substituted benzenes is governed by the electronic nature of the substituent already present on the ring. The methoxycarbonyl group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and is typically considered a meta-director in electrophilic aromatic substitution reactions. youtube.comyoutube.com This is due to the deactivation of the ortho and para positions through resonance and inductive effects.

However, the formation of this compound as the para-substituted product in a Friedel-Crafts reaction presents an interesting case of regioselectivity. While electron-withdrawing groups generally direct incoming electrophiles to the meta position, the regioselectivity of Friedel-Crafts acylation can sometimes be influenced by factors such as the specific Lewis acid used, the reaction conditions, and potential complexation of the catalyst with the substrate. rsc.org In the acylation of aromatic compounds with electron-withdrawing groups, the para product is sometimes observed, particularly with highly reactive electrophiles and under certain catalytic conditions. libretexts.org The predominant formation of the para isomer in the trifluoroacetylation of methyl benzoate would suggest that under the specific reaction conditions employed, the kinetic or thermodynamic factors favor substitution at the para position over the electronically anticipated meta position. Further detailed mechanistic studies would be required to fully elucidate the factors governing this regioselectivity.

Alternative Trifluoroacetylation Strategies

Beyond the classical Friedel-Crafts acylation, other synthetic methods have been developed for the introduction of a trifluoroacetyl group onto aromatic rings. These alternative strategies can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Condensation Reactions with Trifluoroacetylating Agents

Condensation reactions provide a viable pathway to trifluoroacetylated compounds. While direct condensation of methyl benzoate with a trifluoroacetylating agent to form the target molecule is not a commonly reported method, related condensation strategies can be envisaged. For instance, the synthesis of trifluoromethyl ketones can be achieved through the reaction of esters with trifluoromethylating agents.

Selective Functionalization using Activated Trifluoroacetic Esters

The synthesis of aryl trifluoromethyl ketones can be accomplished through the nucleophilic trifluoromethylation of esters. This approach represents a reversal of the polarity of the synthetic disconnection compared to the electrophilic aromatic substitution of a Friedel-Crafts reaction. In this strategy, a trifluoromethyl anion equivalent is reacted with an ester, such as a methyl benzoate derivative. For example, the use of fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazane (B44280) (KHMDS) can generate the trifluoromethyl anion, which then attacks the carbonyl group of the ester. beilstein-journals.org This method has been shown to be effective for a variety of methyl esters, including substituted methyl benzoates, to yield the corresponding trifluoromethyl ketones. beilstein-journals.org

| Substrate (Methyl Ester) | Product (Trifluoromethyl Ketone) | Yield (%) |

| Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 56-63 |

| Methyl 4-bromobenzoate | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | 56-63 |

| Methyl 4-iodobenzoate | 1-(4-iodophenyl)-2,2,2-trifluoroethan-1-one | 56-63 |

| Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one | 45-92 |

| Methyl biphenyl-4-carboxylate | 1-(biphenyl-4-yl)-2,2,2-trifluoroethan-1-one | 45-92 |

| Table 1: Examples of Trifluoromethyl Ketone Synthesis from Methyl Esters via Nucleophilic Trifluoromethylation. Data sourced from a study on the trifluoromethylation of esters using fluoroform and KHMDS. |

Convergent and Linear Synthetic Sequences for this compound

The synthesis of a target molecule can be approached through either a linear or a convergent strategy. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. nih.gov

A potential linear synthesis of this compound could start from a pre-functionalized benzene (B151609) derivative. For example, one could envision a sequence starting with 4-methylbenzoic acid. The methyl group could be transformed into a trifluoromethyl ketone via a series of steps, followed by esterification of the carboxylic acid. A plausible, though multi-step, linear route could involve:

Bromination of the methyl group of 4-methylbenzoic acid.

Conversion of the resulting benzyl (B1604629) bromide to a trifluoromethyl group.

Oxidation of the benzylic position to a ketone.

Esterification of the carboxylic acid to the methyl ester.

Principles of Sustainable Synthesis in the Preparation of Trifluoroacetylated Esters

The principles of green chemistry are increasingly integral to the design of synthetic routes for all chemical compounds, including trifluoroacetylated esters like this compound. epa.gov The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. dovepress.com

Key principles of sustainable synthesis that are particularly relevant to the preparation of trifluoroacetylated esters include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The nucleophilic trifluoromethylation of methyl esters, as described above, can exhibit good atom economy, especially if fluoroform is used efficiently. In contrast, multi-step syntheses involving protecting groups or numerous transformations tend to have lower atom economy.

Use of Less Hazardous Chemical Synthesis : Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. dovepress.com This principle encourages the avoidance of highly toxic reagents and solvents. For instance, replacing hazardous solvents with greener alternatives like water or bio-based solvents is a key consideration. bohrium.com

Catalysis : Catalytic reagents are superior to stoichiometric reagents. epa.gov The use of catalysts, especially those that can be recovered and reused, is a cornerstone of green chemistry. In the context of Friedel-Crafts reactions, the development of solid acid catalysts that can replace traditional, often corrosive and difficult to handle, Lewis acids like aluminum chloride is an active area of research. mdpi.com

Energy Efficiency : Energy requirements for chemical processes should be minimized. epa.gov Reactions that can be conducted at ambient temperature and pressure are preferred. The development of photocatalytic or microwave-assisted reactions can often lead to significant reductions in energy consumption compared to traditional heating methods.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. epa.gov While the synthesis of complex fluorinated molecules from renewable feedstocks is still a developing field, it represents an important long-term goal for sustainable chemistry.

In the context of synthesizing this compound, a sustainable approach would favor a direct, high-yield, catalytic method that minimizes the use of hazardous reagents and solvents, and reduces energy consumption. The direct trifluoromethylation of a methyl benzoate precursor using a catalytic system would align well with these principles. Further research into developing greener trifluoroacetylating agents and reaction conditions is crucial for advancing the sustainable synthesis of this and related compounds.

Reaction Mechanisms and Pathways Involving Methyl 4 2,2,2 Trifluoroacetyl Benzoate

Mechanistic Investigations of Trifluoroacetylation Reactions on Aromatic Substrates

Trifluoroacetylation is a key chemical transformation for introducing the trifluoroacetyl group onto aromatic rings. This process, typically a variation of the Friedel-Crafts acylation, involves the reaction of an aromatic substrate with a trifluoroacetylating agent. The mechanism is influenced by several factors, including the choice of catalyst, the nature of the aromatic compound, and the reaction conditions.

The introduction of a trifluoroacetyl group onto an aromatic substrate like methyl benzoate (B1203000) is an electrophilic aromatic substitution reaction. The reaction requires a catalyst to generate a sufficiently reactive electrophile, the trifluoroacylium ion (CF₃CO⁺). A variety of catalysts, primarily Lewis acids and strong Brønsted acids, are employed for this purpose.

Strong Lewis acids such as aluminum chloride (AlCl₃) are traditionally used in Friedel-Crafts acylation. The catalyst coordinates with the trifluoroacetylating agent, typically trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, facilitating the formation of the highly electrophilic acylium ion. byjus.com However, stoichiometric amounts of the catalyst are often necessary because it complexes with the product ketone, deactivating it. organic-chemistry.org

Modern advancements have introduced more efficient and reusable catalytic systems. Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have proven to be highly effective catalysts for acylating even deactivated aromatic rings. mdpi.comresearchgate.net For instance, methyl benzoate can be activated by TfOH to react with aromatic compounds, yielding benzophenone derivatives. researchgate.net Other catalytic systems, such as those involving indium triflate in ionic liquids or palladium catalysts for reactions with arylboronic acids, offer greener and more versatile alternatives. acs.org The choice of catalyst can significantly impact reaction efficiency, selectivity, and compatibility with various functional groups. mdpi.com

| Catalyst Type | Example(s) | Role in Reaction | Reference |

| Lewis Acids | AlCl₃, FeCl₃ | Forms a complex with the acylating agent to generate the acylium ion. | byjus.com |

| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Protonates the acylating agent to facilitate acylium ion formation, effective for deactivated rings. | mdpi.comresearchgate.net |

| Heterogeneous Catalysts | Zeolites, Triphenyltin on SBA-15 | Provide a solid support for the reaction, allowing for easier catalyst recovery and reuse. | |

| Transition Metal Catalysts | Palladium (Pd) complexes | Catalyzes the trifluoroacetylation of (het)aryl boronic acids with specialized reagents. | acs.org |

This table provides an interactive overview of catalysts used in trifluoroacetylation reactions.

The generally accepted mechanism for Friedel-Crafts trifluoroacetylation proceeds through several key steps involving distinct intermediates.

Formation of the Acylium Ion: The first step involves the reaction between the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and the catalyst (e.g., AlCl₃). This interaction generates the trifluoroacylium ion (CF₃CO⁺), a potent electrophile stabilized by resonance. byjus.comscience-revision.co.uk

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex (also referred to as a Wheland intermediate). wikipedia.org

Deprotonation and Restoration of Aromaticity: A weak base, often the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new trifluoroacetyl group. byjus.com This step restores the aromatic π-system, yielding the final trifluoroacetylated product.

The methyl ester group on the methyl benzoate substrate is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack than benzene (B151609) itself. stackexchange.com This deactivation can make Friedel-Crafts acylation challenging.

Reactivity of the Trifluoroacetyl Group in Methyl 4-(2,2,2-trifluoroacetyl)benzoate

The trifluoroacetyl group (-COCF₃) profoundly influences the chemical properties of this compound. The strong electron-withdrawing nature of the trifluoromethyl moiety enhances the electrophilicity of the carbonyl carbon and deactivates the aromatic ring.

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the potent inductive effect of the adjacent trifluoromethyl group. This high degree of positive charge makes it very susceptible to attack by nucleophiles. Trifluoromethyl ketones readily react with a variety of nucleophiles. For example, trifluoroacetaldehyde, a related compound, reacts with nucleophiles in the order of reactivity SH > NH₂ > OH. nih.gov It forms stable adducts with L-cysteine and stable imines with the amino groups of various biological molecules. nih.gov This suggests that the trifluoroacetyl group in this compound would readily undergo nucleophilic addition reactions with amines, alcohols, and thiols to form corresponding hemiaminals, hemiacetals, and thiohemiacetals or their dehydrated products.

| Nucleophile (Nu-H) | Product of Addition to R-CO-CF₃ |

| Water (H₂O) | Hydrate (B1144303) (Gem-diol) |

| Alcohol (R'-OH) | Hemiacetal |

| Amine (R'-NH₂) | Hemiaminal (Carbinolamine) / Imine |

| Thiol (R'-SH) | Thiohemiacetal |

This interactive table summarizes the products formed from nucleophilic additions to a trifluoroacetyl group.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through its strong negative inductive effect (-I). mdpi.comtcichemicals.com The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring. minia.edu.eg This has two major consequences for the reactivity of the aromatic ring in this compound:

Ring Deactivation: By withdrawing electron density, the -CF₃ group (along with the deactivating methyl ester group) makes the aromatic ring significantly less nucleophilic. wikipedia.org This deactivates the ring towards further electrophilic aromatic substitution reactions. science-revision.co.uk

Meta-Directing Effect: For any subsequent electrophilic substitution reactions, the trifluoromethyl group directs incoming electrophiles to the meta position. wikipedia.orgaskfilo.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for attack. askfilo.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -CF₃ | Strong Electron-Withdrawing (-I) | None | Strongly Deactivating | Meta |

| -COOCH₃ | Electron-Withdrawing (-I) | Electron-Withdrawing (-M) | Deactivating | Meta |

| -CH₃ | Electron-Donating (+I) | None | Activating | Ortho, Para |

| -OH | Electron-Withdrawing (-I) | Strong Electron-Donating (+M) | Strongly Activating | Ortho, Para |

This interactive table compares the electronic effects of the trifluoromethyl group to other common substituents.

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, recent advancements have enabled its selective activation and functionalization, particularly within trifluoromethyl groups. tcichemicals.comresearchgate.net Trifluoromethyl ketones are valuable substrates for these transformations. researchgate.net

Modern synthetic methods, often employing visible-light photoredox catalysis, can achieve the selective cleavage of a single C-F bond in trifluoromethyl ketones. nih.gov This process typically involves the single-electron reduction of the ketone to generate a difluoromethyl radical intermediate. researchgate.net This radical can then participate in various bond-forming reactions, such as intermolecular C-C bond formation. nih.gov Other strategies for activating C-F bonds in trifluoromethylarenes include electrochemical methods that use in-situ generated silyl cations to mediate fluoride (B91410) abstraction. rsc.org These methods provide pathways to convert the robust trifluoromethyl group into other valuable functional groups like difluoromethylene or methyl groups, opening new avenues for the derivatization of molecules like this compound. researchgate.netnih.gov

Ester Hydrolysis Mechanisms of this compound

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid can be achieved under both acidic and basic conditions. The presence of the strongly electron-withdrawing trifluoroacetyl group at the para position is anticipated to have a pronounced effect on the reaction rates and mechanisms compared to unsubstituted methyl benzoate.

Kinetic and Thermodynamic Aspects of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism common to most esters, involving protonation of the carbonyl oxygen of the ester group, followed by nucleophilic attack by water. The key steps are outlined below:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (typically a strong mineral acid like H₂SO₄ or HCl in an aqueous solution), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of methanol: The tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Table 1: Predicted Influence of the Trifluoroacetyl Group on Acid-Catalyzed Hydrolysis

| Mechanistic Step | Predicted Effect of Trifluoroacetyl Group | Rationale |

| Protonation of Carbonyl Oxygen | Decreased rate | The electron-withdrawing nature of the CF₃CO- group reduces the electron density on the carbonyl oxygen, making it a weaker base and thus less likely to be protonated. |

| Nucleophilic Attack by Water | Increased rate | The strong inductive effect of the CF₃CO- group increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by the water nucleophile. |

| Overall Reaction Rate | Ambiguous without experimental data | The net effect depends on the relative magnitudes of the opposing electronic effects on the protonation and nucleophilic attack steps. |

Base-Catalyzed Hydrolysis and Intramolecular Catalysis

Base-catalyzed hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol.

The mechanism proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of methoxide: The tetrahedral intermediate collapses, leading to the elimination of a methoxide ion (CH₃O⁻).

Proton transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.

The potent electron-withdrawing trifluoroacetyl group is expected to have a significant accelerating effect on the rate of base-catalyzed hydrolysis. By increasing the electrophilicity of the carbonyl carbon, it makes the ester much more susceptible to nucleophilic attack by the hydroxide ion. This effect is generally more pronounced than in acid-catalyzed hydrolysis.

Table 2: Expected Kinetic Parameters for Base-Catalyzed Hydrolysis

| Parameter | Expected Value for this compound (relative to Methyl Benzoate) | Rationale |

| Rate Constant (k) | Significantly higher | The strong electron-withdrawing trifluoroacetyl group greatly enhances the electrophilicity of the ester carbonyl carbon, facilitating the rate-determining nucleophilic attack by the hydroxide ion. |

| Activation Energy (Ea) | Lower | The increased reactivity of the ester carbonyl carbon leads to a lower energy barrier for the formation of the tetrahedral intermediate. |

Intramolecular Catalysis:

There is no evidence in the literature to suggest the occurrence of intramolecular catalysis in the hydrolysis of this compound. For intramolecular catalysis to occur, a functional group within the molecule would need to be suitably positioned to act as a general acid or general base, or as a nucleophile, to assist in the hydrolysis of the ester. In this molecule, the trifluoroacetyl group and the methyl ester are positioned para to each other on the benzene ring, a distance that is too great for effective intramolecular interaction to facilitate hydrolysis.

Synthetic Applications of Methyl 4 2,2,2 Trifluoroacetyl Benzoate As a Building Block

Derivatization Strategies for Advanced Organic Architectures

The chemical reactivity of Methyl 4-(2,2,2-trifluoroacetyl)benzoate can be selectively harnessed at three primary locations: the trifluoroacetyl ketone, the methyl ester, and the aromatic ring. This multifunctionality permits a range of derivatization strategies to build complex molecular frameworks.

Transformations of the Trifluoroacetyl Ketone

The trifluoroacetyl group is a highly reactive ketone that can undergo various transformations, including reductions, ketal formation, and nucleophilic additions.

Reductions: The trifluoroacetyl ketone can be reduced to the corresponding trifluoromethyl carbinol. While specific reduction protocols for this compound are not extensively detailed in the reviewed literature, general methods for the reduction of ketones are applicable. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of ketones to secondary alcohols. elsevierpure.com However, the reactivity of trifluoromethyl ketones can differ from their non-fluorinated analogs. The direct trifluoromethylation of methyl esters to trifluoromethyl ketones has been achieved using fluoroform (HCF₃) and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures, a reaction that proceeds in good yields for a variety of aromatic and aliphatic methyl esters. beilstein-journals.org This suggests that the reverse reaction, the reduction of the trifluoromethyl ketone, would readily proceed under appropriate conditions.

Ketal Formation: The trifluoroacetyl ketone can be protected as a ketal, a common strategy in multi-step synthesis to prevent unwanted reactions at the keto group. Ketalization is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org This reversible reaction forms a cyclic acetal, which is stable to a wide range of nucleophiles and bases. organic-chemistry.org

Nucleophilic Substitutions: The electrophilic carbon of the trifluoroacetyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols. youtube.comlibretexts.org The reaction of esters with organometallic reagents can sometimes lead to double addition, but with careful control of reaction conditions, single addition to the ketone can be achieved.

Modifications of the Methyl Ester Functionality

The methyl ester group of this compound offers another site for chemical modification, including transesterification, amidation, and saponification.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a different alcohol, such as ethanol (B145695) or benzyl (B1604629) alcohol, would yield the corresponding ethyl or benzyl ester. Base-catalyzed transesterification is often efficient, utilizing alkoxides as catalysts. researchgate.net

Amidation: The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is often facilitated by heating or by the use of catalysts. A general method for the synthesis of amides from esters and amines under neutral conditions has been developed, offering an environmentally benign route. elsevierpure.com More specifically, the reaction of esters with alkali metal amidoboranes has been shown to efficiently produce primary and secondary amides. nih.gov

| Amine | Product | Yield (%) |

| Primary Amine (R-NH₂) | N-Substituted 4-(2,2,2-trifluoroacetyl)benzamide | High |

| Secondary Amine (R₂NH) | N,N-Disubstituted 4-(2,2,2-trifluoroacetyl)benzamide | High |

Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2,2,2-trifluoroacetyl)benzoic acid, through saponification. This reaction is typically carried out by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. psu.edu The hydrolysis of substituted methyl benzoates in aqueous solution is a well-understood process. oieau.fr

| Base | Reaction Conditions | Product |

| NaOH | Aqueous solution, heat | 4-(2,2,2-trifluoroacetyl)benzoic acid |

| KOH | Alcoholic solution, heat | 4-(2,2,2-trifluoroacetyl)benzoic acid |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the trifluoroacetyl group and the methyl ester group.

Electrophilic Substitutions: Electrophilic aromatic substitution reactions, such as nitration or halogenation, on this deactivated ring would require harsh reaction conditions. The trifluoroacetyl group is a strong deactivating group and a meta-director. youtube.com Therefore, any electrophilic substitution would be expected to occur at the meta-position relative to both existing substituents.

Nucleophilic Substitutions: In contrast, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group, such as a halogen, is present on the ring. researchgate.netnih.gov For SNAr to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups ortho or para to the leaving group. nih.gov Therefore, halogenated derivatives of this compound could serve as precursors for the introduction of various nucleophiles onto the aromatic ring.

Construction of Complex Fluorinated Scaffolds and Heterocycles

This compound is a key starting material for the synthesis of more complex fluorinated molecules and heterocyclic systems.

Utility in the Synthesis of Substituted α-Fluoro-α'-aryl Ketones

While direct examples are not prevalent in the literature, the trifluoroacetyl group of this compound can be envisioned as a precursor for the synthesis of α-fluoro-α'-aryl ketones. One potential synthetic route could involve the reduction of the trifluoroacetyl group to a carbinol, followed by subsequent chemical manipulations to introduce a fluorine atom at the α-position. The synthesis of α-fluoroketones is an area of significant interest in medicinal chemistry. researchgate.net

Integration into Multi-Component and Cascade Reactions

The dicarbonyl-like nature of the trifluoroacetyl group and the ester functionality makes this compound a potential candidate for multi-component reactions (MCRs) and cascade reactions to construct complex heterocyclic frameworks. For example, it could potentially participate in reactions like the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. illinois.edu The reactivity of the trifluoroacetyl group could lead to the formation of novel fluorinated heterocyclic structures. Cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient synthesis of polycyclic systems, and the functionalities present in this compound could be exploited in such synthetic strategies. arkat-usa.org

Precursor for Fluorinated Pyrimidine (B1678525) and Indole (B1671886) Derivatives

The trifluoromethyl ketone functionality in this compound is a key feature that enables its use as a precursor for various fluorinated heterocyclic systems, including pyrimidines and indoles.

Fluorinated Pyrimidine Derivatives:

The synthesis of pyrimidine rings often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. While direct examples using this compound are not extensively documented, the reactivity of the trifluoromethyl ketone group suggests its potential in such reactions. One established method for creating trifluoromethyl-substituted pyrimidines involves the use of β-alkoxyvinyl trifluoromethyl ketones, which serve as 1,3-dicarbonyl surrogates. ufsm.br These precursors can be synthesized from trifluoroacetylation of enol ethers or acetals and subsequently cyclized with urea to form 2(1H)-pyrimidinones. ufsm.br This suggests a viable synthetic pathway where this compound could be first converted into a more reactive 1,3-dicarbonyl intermediate before condensation with urea or other N-C-N building blocks.

A general approach for the synthesis of substituted pyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. researchgate.net The trifluoroacetyl group in this compound could potentially participate in similar multicomponent reactions to yield highly functionalized pyrimidine derivatives.

Fluorinated Indole Derivatives:

The synthesis of fluorinated indoles from this compound can be envisioned through several established synthetic routes. The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org In this context, this compound could serve as the ketone component, reacting with a substituted phenylhydrazine to form a phenylhydrazone intermediate, which would then undergo acid-catalyzed cyclization to yield a trifluoromethyl-substituted indole. byjus.com

Another approach involves the Friedel-Crafts reaction of indoles with aromatic fluoromethyl ketones. nih.govbeilstein-archives.orgd-nb.info This reaction typically yields trifluoromethyl(indolyl)phenylmethanols. nih.govbeilstein-archives.orgd-nb.info The trifluoroacetyl group of this compound is expected to be highly electrophilic, making it susceptible to nucleophilic attack by the electron-rich indole ring. This would lead to the formation of a tertiary alcohol, which can be a versatile intermediate for further transformations to create more complex indole-based structures. nih.govbeilstein-archives.orgd-nb.info

| Derivative | Potential Synthetic Route | Key Reagents |

| Fluorinated Pyrimidines | Cyclocondensation | Urea, Amidines |

| Fluorinated Indoles | Fischer Indole Synthesis | Substituted Phenylhydrazines |

| Fluorinated Indole Adducts | Friedel-Crafts Reaction | Indole |

Development of Libraries of Novel Fluorinated Compounds

The incorporation of fluorine or trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com this compound, with its reactive trifluoroacetyl group, is an attractive building block for the combinatorial synthesis of novel fluorinated compound libraries.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. researchgate.net The trifluoromethyl ketone moiety of this compound can serve as a versatile anchor or reactive site for the attachment of various chemical entities. For instance, its reaction with a library of amines could generate a diverse set of trifluoromethylated carbinolamines or imines. Similarly, reactions with different nucleophiles could lead to a wide array of fluorinated scaffolds.

The development of such libraries is crucial for drug discovery, as it enables the high-throughput screening of compounds to identify new drug candidates. The unique physicochemical properties conferred by the trifluoromethyl group make libraries derived from this compound particularly valuable for identifying compounds with improved pharmacological profiles. mdpi.com While specific libraries based on this compound are not yet widely reported, the principles of combinatorial synthesis strongly support its potential in this area.

| Library Type | Potential Reaction | Diversity Elements |

| Trifluoromethylated Carbinolamines | Reaction with amines | Various primary and secondary amines |

| Fluorinated Heterocycles | Multicomponent reactions | Diverse aldehydes, ureas, etc. |

| Substituted Indole Derivatives | Friedel-Crafts alkylation | Library of substituted indoles |

Advanced Spectroscopic Characterization of Methyl 4 2,2,2 Trifluoroacetyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei. For Methyl 4-(2,2,2-trifluoroacetyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its chemical structure.

The ¹H NMR spectrum is used to identify the hydrogen atoms within the molecule. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing trifluoroacetyl group are expected to be shifted significantly downfield compared to those ortho to the methyl ester group. The methyl ester protons appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -COCF₃) | ~8.2 - 8.3 | Doublet (d) | 2H |

| Aromatic (ortho to -COOCH₃) | ~8.1 - 8.2 | Doublet (d) | 2H |

¹³C NMR spectroscopy maps the carbon backbone of the molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom. The carbonyl carbons of the ester and ketone groups will appear significantly downfield. The carbon of the trifluoromethyl group will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF), while the ketone carbonyl will show a quartet due to two-bond coupling (²J-CF).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Ester Carbonyl (-C OOCH₃) | ~165 | Singlet |

| Ketone Carbonyl (-C OCF₃) | ~180 - 182 | Quartet (q) |

| Trifluoromethyl (-C F₃) | ~116 | Quartet (q) |

| Aromatic C (ipso, attached to -COOCH₃) | ~132 | Singlet |

| Aromatic C (ipso, attached to -COCF₃) | ~138 | Singlet |

| Aromatic CH (ortho to -COOCH₃) | ~130 | Singlet |

| Aromatic CH (ortho to -COCF₃) | ~129 | Singlet |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this spectrum provides a direct and unambiguous signal for the trifluoroacetyl group. A single resonance is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of trifluoroacetyl groups attached to a carbonyl typically falls within the range of -70 to -80 ppm relative to a CFCl₃ standard. researchgate.netdovepress.com The electronic environment, including conjugation with the phenyl ring, influences the precise chemical shift. dovepress.com

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons, confirming the AA'BB' spin system of the para-substituted ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate protons with their directly attached carbons. It would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl and carbon-fluorine bonds. The ester and ketone carbonyl groups are expected to show distinct, strong stretching vibrations. The ester carbonyl stretch typically appears at a higher wavenumber than a conjugated ketone. pg.edu.pl The electron-withdrawing nature of the trifluoromethyl group also influences the frequency of the adjacent ketone carbonyl. The C-F stretching vibrations produce very strong and characteristic bands in the fingerprint region of the spectrum. researchgate.net

Table 4: Predicted Principal IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | ~1725 - 1735 | Strong |

| Ketone C=O | Stretch | ~1705 - 1715 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium |

| C-F | Stretch | ~1150 - 1300 | Very Strong (multiple bands) |

Identification of Characteristic Functional Group Bands

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural motifs: the methyl ester, the trifluoroacetyl group, and the para-substituted aromatic ring.

The presence of two distinct carbonyl groups—one in the ester and one in the ketone—is a defining feature. The ester carbonyl (C=O) stretching vibration is anticipated in the range of 1720-1740 cm⁻¹. The ketone carbonyl stretch is expected at a slightly lower wavenumber, typically around 1705-1715 cm⁻¹, influenced by conjugation with the aromatic ring. Furthermore, the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group would likely shift this ketone band to a higher frequency.

The trifluoromethyl group itself produces very strong and characteristic C-F stretching bands, which are typically observed in the 1100-1300 cm⁻¹ region. The aromatic ring gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The para-disubstitution pattern is often indicated by a characteristic C-H out-of-plane bending vibration in the 800-860 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=O Stretch | Ketone (α-CF₃) | 1705 - 1725 | Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong, Broad |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Ester | 1250 - 1300 | Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Bend | p-Disubstituted Ring | 800 - 860 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₀H₇F₃O₃, the exact mass of the molecular ion ([M]⁺) can be calculated. This precise mass measurement distinguishes it from other compounds that might have the same nominal mass. The calculated monoisotopic mass is 232.0347 g/mol , a value that can be experimentally verified to confirm the compound's elemental composition. guidechem.com

Fragmentation Patterns for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. The key functional groups in this compound dictate its fragmentation pathways.

The molecular ion peak ([C₁₀H₇F₃O₃]⁺) is expected at an m/z of 232. Subsequent fragmentation would likely proceed through several key pathways, including alpha-cleavage adjacent to the carbonyl groups and the loss of stable neutral molecules or radicals.

Predicted Fragmentation Pathways:

Loss of the methoxy (B1213986) radical (-•OCH₃): Cleavage of the ester group can lead to the formation of a stable acylium ion at m/z 201. This is often a prominent peak for methyl esters.

Loss of the trifluoromethyl radical (-•CF₃): Alpha-cleavage next to the ketone can result in the loss of a •CF₃ radical, yielding a fragment at m/z 163.

Formation of the trifluoroacetyl cation ([CF₃CO]⁺): Cleavage of the bond between the ketone carbonyl and the aromatic ring can produce the trifluoroacetyl cation at m/z 97.

Formation of the 4-methoxycarbonylbenzoyl cation: The corresponding fragment from the previous cleavage would be the 4-methoxycarbonylbenzoyl cation at m/z 163, which could subsequently lose carbon monoxide (CO) to give a fragment at m/z 135.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Corresponding Loss |

| 232 | [C₁₀H₇F₃O₃]⁺ | Molecular Ion [M]⁺ |

| 201 | [M - OCH₃]⁺ | •OCH₃ |

| 163 | [M - CF₃]⁺ | •CF₃ |

| 97 | [CF₃CO]⁺ | •C₈H₇O₂ |

| 135 | [M - CF₃ - CO]⁺ | •CF₃, CO |

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. The primary chromophore in this compound is the substituted benzoyl system.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The intense π → π* transitions, associated with the aromatic ring and its conjugation with the carbonyl groups, are expected to appear at shorter wavelengths, likely in the range of 240-280 nm. The less intense n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, would typically appear at longer wavelengths, possibly around 300-330 nm. The exact positions and intensities of these bands are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Elucidation (if single crystals are obtained)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal. As of this writing, a public-domain crystal structure for this compound has not been reported.

Should a single crystal be obtained and analyzed, the resulting data would provide a wealth of structural information. This includes:

Precise bond lengths and bond angles: Confirming the exact geometry of all atoms in the molecule.

Molecular conformation: Determining the dihedral angles between the plane of the aromatic ring and the planes of the ester and ketone functional groups. This would reveal the extent of co-planarity and any steric hindrance.

Intermolecular interactions: Elucidating how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, or π-π stacking between aromatic rings.

Unit cell dimensions and space group: Defining the fundamental repeating unit of the crystal and its symmetry properties.

This detailed structural model would provide an unambiguous confirmation of the compound's constitution and offer valuable insights into its solid-state properties.

Theoretical and Computational Studies of Methyl 4 2,2,2 Trifluoroacetyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry due to their balance of accuracy and computational cost. nih.gov DFT methods are routinely used to determine the electronic structure, geometry, and various physicochemical properties of molecules. nih.gov For a molecule like Methyl 4-(2,2,2-trifluoroacetyl)benzoate, DFT calculations would be performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or larger) to solve the Schrödinger equation approximately. nih.gov

A fundamental step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. nih.gov For this compound, this process would identify the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.

The presence of rotatable bonds, such as the C-C bond between the benzene (B151609) ring and the trifluoroacetyl group, and the C-C bond of the ester group, suggests the possibility of multiple conformers. Conformational landscape analysis would be performed to identify all stable low-energy isomers and the energy barriers for rotation between them. This analysis is crucial as the molecular conformation can significantly influence its physical properties and reactivity. The planarity of the molecule, specifically the dihedral angle between the aromatic ring and the ester group, is a parameter of interest, as seen in studies of related compounds like methyl 4-methylbenzoate. nih.govresearchgate.net

Table 1: Illustrative Data from a DFT Geometry Optimization for a Benzoate (B1203000) Derivative This table is for illustrative purposes to show the type of data obtained from geometry optimization and does not represent actual calculated values for this compound.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | C=O (ketone) | ~1.22 Å |

| Bond Length | C-CF3 | ~1.54 Å |

| Bond Angle | O=C-O (ester) | ~125° |

| Dihedral Angle | Ring-C-C=O (acetyl) | Variable (defines conformation) |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, the electron-withdrawing nature of both the trifluoroacetyl and methyl ester groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations would precisely quantify these energy levels and map the spatial distribution of the HOMO and LUMO across the molecule.

Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies This table illustrates the parameters that would be calculated from FMO analysis.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, an MEP map would highlight:

Negative regions (red/yellow): These are electron-rich areas, susceptible to electrophilic attack. They would be localized around the electronegative oxygen atoms of the carbonyl groups and the fluorine atoms.

Positive regions (blue): These are electron-poor areas, susceptible to nucleophilic attack. They would likely be found around the hydrogen atoms of the benzene ring and potentially on the carbonyl carbon atoms.

This analysis provides a clear picture of the molecule's polarity and helps in understanding its intermolecular interactions and reactivity patterns. For example, the differing reactivity of esters can be explained by examining the electrostatic potential values at the atoms of the ester functionality. nih.gov

Computational Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. Such studies can map the entire reaction pathway, from reactants to products, providing a level of detail that is often inaccessible through experiments alone.

By calculating the energies of reactants, products, intermediates, and transition states, computational methods can generate a reaction's energetic profile. This profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers) of the reaction.

For a reaction involving this compound, such as a nucleophilic addition to one of its carbonyl groups or a Friedel-Crafts acylation using a benzoate derivative, DFT calculations could be used to:

Compare the feasibility of different proposed pathways.

Predict reaction rates by calculating activation energies.

Understand the influence of catalysts or solvents on the reaction energetics.

For instance, a computational study on the aminolysis of methyl benzoate examined both concerted and stepwise mechanisms, determining that a general-base-catalyzed stepwise pathway was the most favorable. nih.gov A similar approach could be applied to reactions of this compound to understand its reactivity.

A key strength of computational mechanism studies is the ability to identify and characterize transient species like transition states and intermediates. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

TS searching algorithms are used to locate these structures. Once found, a frequency calculation is performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides definitive evidence for a proposed mechanism, showing how reactants are converted into products at the molecular level. For complex reactions, multiple intermediates and transition states can be located to map out the entire mechanistic landscape.

Prediction and Validation of Spectroscopic Properties of this compound

Theoretical and computational methods are invaluable tools for predicting and understanding the spectroscopic properties of molecules like this compound. These techniques, primarily rooted in quantum mechanics, allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theoretical prediction and experimental validation is crucial for confirming molecular structures and understanding their electronic and vibrational characteristics.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), enables the ab initio prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J).

The process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For this compound, this would involve optimizing the dihedral angles between the phenyl ring and the methyl ester and trifluoroacetyl groups.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For substituted benzoic acid esters, DFT calculations have been shown to be instrumental in understanding unexpected variances between predicted and experimental chemical shifts, especially for protons ortho to the ester group. nih.gov The electron-withdrawing nature of both the trifluoroacetyl and the methyl ester groups in this compound would significantly influence the chemical shifts of the aromatic protons. The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the protons ortho and meta to the ester group. The trifluoroacetyl group at the para position will further deshield these protons. The ¹³C NMR chemical shifts can also be predicted with high accuracy, aiding in the assignment of all carbon signals, including the quaternary, carbonyl, and aromatic carbons. aiinmr.com Similarly, ¹⁹F NMR chemical shifts are a key predictable parameter for fluorinated compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to COOCH₃) | 8.15 - 8.25 | 130.0 - 131.0 |

| Aromatic CH (meta to COOCH₃) | 7.90 - 8.00 | 129.0 - 130.0 |

| OCH₃ | 3.90 - 4.00 | 52.0 - 53.0 |

| Aromatic C-COOCH₃ | - | 132.0 - 133.0 |

| Aromatic C-COCF₃ | - | 135.0 - 136.0 |

| COOCH₃ | - | 165.0 - 166.0 |

| COCF₃ | - | 180.0 - 182.0 (quartet due to C-F coupling) |

Note: These are illustrative values based on typical shifts for similarly substituted benzene rings. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311+G(d,p) basis set).

Simulated IR and UV-Vis Spectra

Computational methods can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. worldscientific.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending). For this compound, key predicted vibrational frequencies would include:

C=O stretching (ester): Expected around 1720-1740 cm⁻¹.

C=O stretching (ketone): The trifluoromethyl group's electron-withdrawing effect would shift this to a higher frequency, typically 1700-1720 cm⁻¹.

C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Ketone) | ~1710 |

| Aromatic C=C Stretch | ~1610, 1580 |

| C-O Stretch (Ester) | ~1280 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. researchgate.netmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, the spectrum would be dominated by π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. The presence of two carbonyl-containing substituents would likely lead to complex absorption bands in the UV region. Predictions would indicate the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different conformations and their relative energies.

For this compound, MD simulations could be used to:

Explore Rotational Barriers: Investigate the rotation around the single bonds connecting the carbonyl groups to the aromatic ring. This would reveal the flexibility of these side chains and the most populated conformational states.

Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how interactions with the solvent (e.g., water, chloroform) affect the conformational preferences of the molecule. This is particularly relevant for fluorinated compounds, where solvent interactions can be complex. nih.gov

Determine Dominant Conformations: Analyze the simulation trajectory to identify the most stable and frequently occurring conformations in solution at a given temperature. The relative planarity or torsion of the ester and ketone groups with respect to the phenyl ring would be a key output. Studies on similar flexible molecules have shown that even in acyclic systems, specific conformations can be dominant due to subtle electronic and steric effects. nih.govnih.gov

The results of MD simulations can provide a Boltzmann-weighted ensemble of conformations. These structures can then be used for more accurate predictions of spectroscopic properties, as the calculated spectrum would be an average over the most relevant conformations.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical regression models that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govmdpi.com These models are built on a set of "molecular descriptors," which are numerical values that encode structural, electronic, or physicochemical features of the molecules.

For a compound like this compound, a QSRR study would typically involve:

Descriptor Calculation: A large number of molecular descriptors would be calculated using computational software. These can range from simple counts (e.g., number of rotatable bonds) to complex quantum chemical parameters.

Model Building: A training set of similar molecules with known reactivity data (e.g., reaction rates, equilibrium constants) would be used to build a mathematical model. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are often employed. nih.gov

Model Validation: The predictive power of the model is tested using an external set of compounds not included in the training set.

For aromatic ketones, especially trifluoromethyl ketones, QSRR models can be developed to predict various properties. nih.govnih.gov Key computational descriptors for this compound would likely include:

Electronic Descriptors: Charges on the carbonyl carbons, HOMO/LUMO energies (related to electrophilicity/nucleophilicity), dipole moment. The high electrophilicity of the ketone's carbonyl carbon, enhanced by the CF₃ group, would be a critical descriptor for predicting reactivity towards nucleophiles.

Steric/Topological Descriptors: Molecular volume, surface area, shape indices.

Thermodynamic Descriptors: Heat of formation, solvation energy.

Table 3: Examples of Computational Descriptors for QSRR Modeling of this compound

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| Partial Charge on Carbonyl Carbon | Indicates the site for nucleophilic attack. | |

| Dipole Moment | Influences intermolecular interactions and solubility. | |

| Steric | Molecular Volume | Describes the steric hindrance around reactive sites. |

| Topological | Wiener Index | Encodes information about molecular branching. |

Future Research Directions and Emerging Avenues for Methyl 4 2,2,2 Trifluoroacetyl Benzoate

Development of More Efficient and Atom-Economical Synthetic Methodologies

The synthesis of aryl trifluoromethyl ketones, including Methyl 4-(2,2,2-trifluoroacetyl)benzoate, has traditionally relied on methods like Friedel-Crafts acylation using trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride with stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃). numberanalytics.commasterorganicchemistry.com While effective, these methods often suffer from drawbacks including high catalyst loading, harsh reaction conditions, and the generation of significant amounts of corrosive waste. numberanalytics.comnih.gov

Future research is focused on creating more sustainable and efficient synthetic routes. A significant area of interest is the development of advanced catalytic systems that are both highly active and recyclable. numberanalytics.com This includes the exploration of heterogeneous catalysts like zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) that simplify product purification and catalyst reuse. numberanalytics.comresearchgate.net Another promising avenue is the use of fluoroform (HCF₃) as an economical and atom-efficient source of the trifluoromethyl group. beilstein-journals.org Recent studies have shown that fluoroform, in combination with a suitable base, can effectively trifluoromethylate methyl esters to yield trifluoromethyl ketones. beilstein-journals.org Furthermore, metal-free protocols and photoredox catalysis offer milder reaction conditions for the synthesis of trifluoromethyl ketones from various precursors, minimizing waste and expanding functional group tolerance. organic-chemistry.orgresearchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Aryl Trifluoromethyl Ketones

| Methodology | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Friedel-Crafts | Acyl Halide/Anhydride, Stoichiometric AlCl₃ | Well-established, high yields for some substrates | High waste generation, harsh conditions, limited functional group tolerance |

| Catalytic Friedel-Crafts | Acylating agent, Catalytic Lewis/Brønsted acids (e.g., Sc(OTf)₃, Zeolites) | Lower catalyst loading, milder conditions, potential for catalyst recycling | Catalyst deactivation can be an issue |

| Fluoroform-based Synthesis | Methyl ester, Fluoroform (HCF₃), Base (e.g., KHMDS) | Atom-economical, uses inexpensive CF₃ source | Not applicable to all ester types (e.g., enolizable esters) beilstein-journals.org |

| Photoredox Catalysis | Various precursors (olefins, α-keto acids), photocatalyst, light source | Mild conditions, high functional group tolerance, novel reaction pathways | May require specific equipment, catalyst cost |

Exploration of Catalytic Asymmetric Synthesis to Access Chiral Derivatives

The reduction of the prochiral ketone in this compound provides access to chiral 1-aryl-2,2,2-trifluoroethanol derivatives, which are valuable building blocks in medicinal chemistry. acs.orgnih.gov Due to the strong electron-withdrawing effect of the trifluoromethyl group, aryl trifluoromethyl ketones are challenging substrates for asymmetric reduction, often requiring specialized catalytic systems to achieve high enantioselectivity. rsc.org

Future research will continue to focus on discovering and optimizing catalysts for this transformation. Promising approaches include:

Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH): Systems utilizing noble metal catalysts, such as iridium and rhodium, with chiral ligands have demonstrated high efficiency and enantioselectivity (up to 99% ee) for the reduction of trifluoromethyl ketones. rsc.org

Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and a borane (B79455) source is a powerful method for asymmetric ketone reduction, although it can show variable success with trifluoromethyl ketones. mdpi.comresearchgate.net

Chiral Organometallic Reagents: Stoichiometric and catalytic systems using chiral organomagnesium amides (COMAs) have been shown to reduce trifluoromethyl ketones with excellent enantioselectivities. acs.org

Biocatalysis: The use of enzymes and whole-cell systems offers a green and highly selective alternative for producing chiral alcohols. nih.gov Microbial reduction of similar ketoesters has been shown to proceed with high yields and enantiomeric excess. nih.gov

Table 2: Selected Catalytic Systems for Asymmetric Reduction of Aryl Trifluoromethyl Ketones

| Catalytic System | Catalyst/Reagent Type | Typical Enantioselectivity (ee) | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium/f-ampha | Up to 99% rsc.org | High yields and enantioselectivities under mild conditions. rsc.org |

| CBS Reduction | Chiral Oxazaborolidine/Borane | Modest to high mdpi.com | Well-established method, but can be challenging for trifluoromethyl ketones. mdpi.com |

| Organomagnesium Amides | Chiral Magnesium Amide (COMA) | Up to 98:2 er acs.org | Uses an achiral hydride source with a recoverable chiral amine. acs.org |

| Biocatalysis | Microbial Reductases | >99% nih.gov | Environmentally friendly, highly specific, operates in aqueous media. nih.gov |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals. corning.com Friedel-Crafts acylations, often being fast and exothermic reactions, are particularly well-suited for implementation in microreactors or other continuous flow systems. researchgate.net

Future efforts in this area will focus on developing robust continuous flow processes for the synthesis of this compound. The key benefits of this approach include:

Enhanced Safety: Microreactors have a very high surface-area-to-volume ratio, allowing for superior temperature control and minimizing the risks associated with highly exothermic reactions. corning.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and reduced formation of byproducts. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than using larger batch reactors. corning.com

Automation: Continuous flow platforms can be readily integrated with automated control and in-line analytical tools, enabling real-time optimization and process control.

Research in this field has already demonstrated efficient continuous Friedel-Crafts acylations using nanoparticle catalysts in microreactors, achieving high yields and paving the way for greener industrial production. researchgate.netvapourtec.com

Novel Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine-containing moieties into polymers can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical characteristics. pcimag.com The trifluoroacetylbenzoate unit is a promising functional group for the design of new high-performance materials.

Emerging avenues for research include:

High-Performance Polymers: Monomers derived from this compound could be polymerized or copolymerized to create materials with high glass transition temperatures and excellent thermal and oxidative stability, suitable for applications in the aerospace and electronics industries.

Functional Coatings: The trifluoromethyl group is known to lower surface energy. pcimag.com Polymers incorporating this moiety could be used to formulate water- and oil-repellent coatings with anti-fouling or self-cleaning properties. pcimag.com

Optical Materials: The presence of the electron-withdrawing trifluoroacetyl group and the conjugated aromatic system may lead to interesting photophysical properties. These materials could be explored for applications in optical films, lenses, or as components in nonlinear optical (NLO) devices.